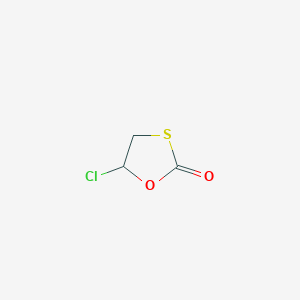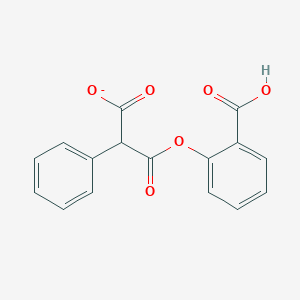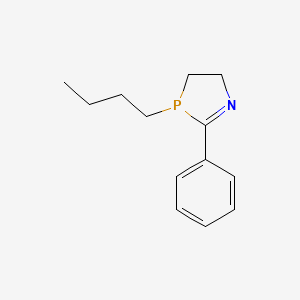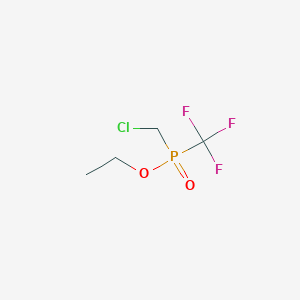
Ethyl (chloromethyl)(trifluoromethyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (chloromethyl)(trifluoromethyl)phosphinate is an organophosphorus compound characterized by the presence of ethyl, chloromethyl, and trifluoromethyl groups attached to a phosphinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (chloromethyl)(trifluoromethyl)phosphinate typically involves the reaction of ethyl phosphinate with chloromethyl and trifluoromethyl reagents. One common method is the addition of ethyl phosphinate to alkenes and alkynes under thermal radical conditions with azobisisobutyronitrile (AIBN) as the initiator, resulting in good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents to achieve consistent and efficient production.
化学反応の分析
Types of Reactions
Ethyl (chloromethyl)(trifluoromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学的研究の応用
Ethyl (chloromethyl)(trifluoromethyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine oxides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (chloromethyl)(trifluoromethyl)phosphinate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate biological pathways and exert specific effects depending on the target.
類似化合物との比較
Similar Compounds
Ethyl phosphinate: Lacks the chloromethyl and trifluoromethyl groups, resulting in different reactivity and applications.
Chloromethyl phosphinate: Contains the chloromethyl group but lacks the trifluoromethyl group, leading to variations in chemical properties.
Trifluoromethyl phosphinate:
Uniqueness
Ethyl (chloromethyl)(trifluoromethyl)phosphinate is unique due to the combination of ethyl, chloromethyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
111727-30-1 |
|---|---|
分子式 |
C4H7ClF3O2P |
分子量 |
210.52 g/mol |
IUPAC名 |
1-[chloromethyl(trifluoromethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H7ClF3O2P/c1-2-10-11(9,3-5)4(6,7)8/h2-3H2,1H3 |
InChIキー |
LEDRWHZFCQSYJM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
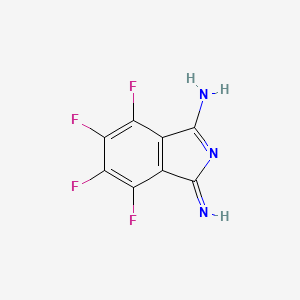
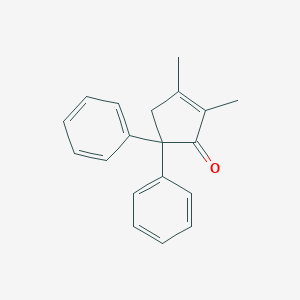
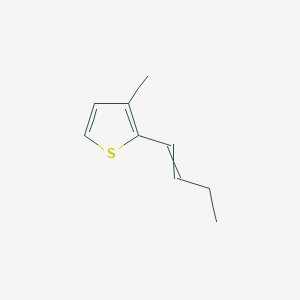
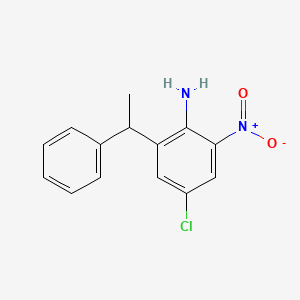
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
